N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine
Description
Properties
IUPAC Name |
N'-[(4-bromophenyl)-(4-methoxyphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2O/c1-20-15-8-4-13(5-9-15)16(19-11-10-18)12-2-6-14(17)7-3-12/h2-9,16,19H,10-11,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZDSXIQUVLGRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Br)NCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine, a compound characterized by its unique structure, has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological evaluations of this compound, providing insights into its pharmacological properties.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C16H19BrN2O
- Molecular Weight : 335.23 g/mol
- Purity : Approximately 95% .
The compound features two aromatic rings (4-bromophenyl and 4-methoxyphenyl) attached to a central ethylene diamine moiety, which is expected to influence its biological activity through various mechanisms.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 4-bromobenzaldehyde and 4-methoxybenzaldehyde with ethylene diamine under controlled conditions. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the synthesized compound .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of similar diaryl compounds. While specific data on this compound is limited, related compounds have shown promising results:
- In vitro Studies : Compounds with similar structures have exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 50 |
| Compound B | E. coli | 75 |
Cytotoxicity
Cytotoxicity assays reveal that some derivatives of diaryl compounds can induce apoptosis in cancer cell lines. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, showing IC50 values ranging from 10 to 30 µM .
Antioxidant Activity
The antioxidant potential of similar compounds has been evaluated using DPPH and ABTS assays. These studies suggest that the presence of methoxy and bromine substituents enhances radical scavenging activity:
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| Compound C | 20 | 15 |
| Compound D | 25 | 20 |
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of diaryl amines were synthesized and tested for their antimicrobial efficacy. The compound featuring a bromophenyl moiety demonstrated significant inhibition against E. coli, with an MIC of 50 µg/mL. This suggests that the bromine substitution may enhance membrane permeability or disrupt metabolic functions .
Case Study 2: Cancer Cell Line Testing
Another study focused on the cytotoxic effects of diaryl compounds on human cancer cell lines. The tested compound showed a dose-dependent response in inhibiting cell proliferation, with notable effects observed at concentrations above 20 µM. This highlights the potential for further development as an anticancer agent .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing bromine in their structure exhibit notable antitumor properties. The incorporation of a bromine atom within the indole framework has been linked to enhanced biological activity against various cancer cell lines. Studies suggest that derivatives of N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine could be developed as potential anticancer agents due to their ability to interact with biological targets involved in tumor growth and proliferation .
Neuropharmacological Effects
The compound's structural characteristics may also influence neuropharmacological activities. Research into similar diamines has shown promise in modulating neurotransmitter systems, which could lead to applications in treating neurological disorders. The methoxy group is known to enhance lipophilicity, potentially improving blood-brain barrier penetration .
Organic Synthesis
Building Block for Complex Molecules
this compound can serve as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitution and coupling reactions makes it a valuable building block in organic synthesis .
Synthesis of Indole Derivatives
The compound has been utilized in the synthesis of indole derivatives through methods like the Beckmann rearrangement. This reaction allows for the transformation of oximes derived from ketones into amides, showcasing the versatility of this compound in generating structurally diverse products .
Material Science
Polymer Chemistry
Due to its amine functionality, this compound can be used as a curing agent or hardener in epoxy resins and other polymer systems. The presence of aromatic groups enhances thermal stability and mechanical properties of the resulting polymers .
-
Antitumor Activity Study
A study conducted on various brominated compounds demonstrated that those with similar structural motifs to this compound exhibited significant cytotoxic effects against human cancer cell lines. The study highlighted the importance of the bromine atom in enhancing biological activity . -
Synthesis of Indole Derivatives
In a synthetic chemistry context, researchers successfully utilized this compound as a precursor for synthesizing novel indole derivatives through Beckmann rearrangement reactions. The resultant compounds showed promising properties for further pharmacological evaluation .
Chemical Reactions Analysis
Schiff Base Formation
The primary and secondary amine groups in the ethane-1,2-diamine backbone undergo condensation with carbonyl compounds to form Schiff bases. For example:
-
Reaction with 4-methoxyanisaldehyde yields a chiral Schiff base ligand, (S)-(+)-1-(4-bromophenyl)-N-[(4-methoxyphenyl)methylidene]ethylamine (Fig. 1) .
-
Conditions : Solvent-free, room temperature.
Table 1: Key Data for Schiff Base Formation
| Reactant | Product Structure | Yield | Crystallization Solvent |
|---|---|---|---|
| 4-Methoxyanisaldehyde | Chiral imine ligand (C | ||
| H | |||
| BrNO) | 93% | CH | |
| Cl |
text|
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aryl ring participates in Suzuki-Miyaura couplings with arylboronic acids under palladium catalysis:
-
Example : Reaction with phenylboronic acid forms a biaryl product (Fig. 2) .
-
Catalyst : Pd(PPh
)
or NiCl
(dppe). -
Conditions : K
PO
, THF, 80°C. -
Selectivity : High diastereoselectivity (>20:1 dr) for syn-addition products .
Table 2: Cross-Coupling Reaction Parameters
| Boronic Acid | Catalyst | Temperature | Yield | Diastereoselectivity |
|---|---|---|---|---|
| Phenylboronic acid | Pd | |||
| (dba) | ||||
| 80°C | 72% | >20:1 dr |
Coordination Chemistry
The compound acts as a bidentate ligand for transition metals:
-
Palladium(II) Complexation : Forms [PdCl
(L)
] (L = Schiff base ligand) with a distorted square-planar geometry . -
Crystal Structure : Monoclinic
symmetry, stabilized by C–H⋯O and C–H⋯Br hydrogen bonds .
Table 3: Structural Parameters of Pd(II) Complex
| Parameter | Value |
|---|---|
| Space Group |
text|
| Bond Length (Pd–N) | 2.01–2.03 Å |
| Hydrogen Bonds | C–H⋯O (2.57 Å), C–H⋯Br (2.89 Å)|
Nucleophilic Substitution
The secondary amine undergoes alkylation or acylation:
-
Alkylation : Reaction with chloroacetaldehyde forms imidazo[1,2-α]pyrazine derivatives under basic conditions (Fig. 3) .
-
Acylation : Acetyl chloride yields amide derivatives, though yields depend on steric hindrance .
Table 4: Substitution Reaction Outcomes
| Reagent | Product Class | Yield |
|---|---|---|
| Chloroacetaldehyde | Imidazo[1,2-α]pyrazine | 68% |
| Acetyl chloride | N-Acetylated derivative | 52% |
Reductive Amination
The primary amine participates in reductive amination with ketones:
Comparison with Similar Compounds
SQ109 (N-Geranyl-N′-(2-Adamantyl)Ethane-1,2-Diamine)
- Structure : Geranyl (terpene) and adamantyl (rigid hydrocarbon) substituents.
- Molecular Weight : 387.58 g/mol .
- Key Differences : Bulky hydrophobic groups enhance membrane permeability, contributing to its antimicrobial activity against tuberculosis .
- Comparison : Unlike the main compound’s aromatic substituents, SQ109’s aliphatic groups prioritize lipid interaction over π-π stacking, highlighting divergent design strategies for bioactivity.
N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine
- Structure : Two 4-bromobenzyl groups symmetrically attached.
- Molecular Weight : 398.14 g/mol .
- Key Differences : Symmetry may enhance crystallinity and stability. Reported synthesis achieves 89% yield via imine intermediates, suggesting superior synthetic feasibility compared to the mixed-substituent main compound .
N'-(4-Chlorophenyl-Phenylmethyl)-N-(2-Methylpropyl)Ethane-1,2-Diamine
- Structure : 4-Chlorophenyl, phenyl, and isobutyl groups.
- Molecular Weight: Not explicitly stated .
- Key Differences : Chlorine’s smaller atomic radius vs. bromine may reduce steric hindrance, while the isobutyl group increases hydrophobicity.
- Comparison : Chlorine’s lower lipophilicity (compared to bromine) could reduce cellular uptake efficiency, influencing bioavailability in therapeutic contexts .
N-(Ferrocenylmethyl)-N′-(2-Methoxybenzyl)Ethane-1,2-Diamine Dihydrochloride
Antimicrobial Activity
- SQ109’s efficacy against Mycobacterium tuberculosis underscores the role of bulky substituents in disrupting bacterial membranes .
Data Table: Structural and Functional Comparison
Preparation Methods
Formation of (4-methoxyphenyl)methylamine Intermediate
- A common precursor, 4-methoxyacetophenone, is reacted with chiral amines such as (S)-(-)-α-methylbenzylamine in the presence of p-toluenesulfonic acid as a catalyst.
- The reaction is conducted in toluene under reflux for 10-12 hours with azeotropic removal of water using a Dean-Stark apparatus to drive the condensation forward.
- The resulting imine intermediate is then subjected to catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere at 35-40°C for 10-12 hours) to yield (S)-(-)-1-(4-methoxyphenyl)ethylamine derivatives.
- Subsequent treatment with p-toluenesulfonic acid in ethyl acetate leads to isolation of crystalline amine salts, improving handling and purity.
Introduction of 4-Bromophenyl Group
- The 4-bromophenyl group can be introduced via nucleophilic aromatic substitution or reductive amination involving 4-bromoaniline derivatives.
- A reported method involves the chemoselective reaction of 4-bromoaniline with (4-methoxyphenyl)methyl intermediates using iododioxobis(triphenylphosphine)rhenium(V) as a catalyst and phenylsilane as a reducing agent in tetrahydrofuran (THF).
- The reaction proceeds under reflux conditions for approximately 35 minutes, yielding 4-bromo-N-[(4-methoxyphenyl)methyl]aniline with high yield (94% reported).
Coupling with Ethane-1,2-diamine
- The final step involves coupling the substituted benzylamine intermediate with ethane-1,2-diamine to form the diamine structure.
- This can be achieved via reductive amination or nucleophilic substitution under mild conditions to avoid side reactions.
- Specific details on reaction conditions (solvent, temperature, catalysts) for this coupling are less documented but generally follow standard amine coupling protocols in organic synthesis.
Representative Reaction Scheme Summary
| Step | Reactants & Reagents | Conditions | Outcome / Product | Yield / Notes |
|---|---|---|---|---|
| 1 | 4-Methoxyacetophenone + (S)-(-)-α-methylbenzylamine + p-TsOH | Reflux in toluene, Dean-Stark trap, 10-12 h | Imine intermediate (4-methoxyphenyl ethylidene amine) | Used directly for next step |
| 2 | Imine intermediate + Pd/C + H2 | 35-40°C, 10-12 h | (S)-(-)-1-(4-methoxyphenyl)ethylamine | Isolated as p-TsOH salt, crystalline solid |
| 3 | 4-Bromoaniline + (4-methoxyphenyl)methyl intermediate + iododioxobis(triphenylphosphine)rhenium(V) + phenylsilane | Reflux in THF, 0.58 h | 4-bromo-N-[(4-methoxyphenyl)methyl]aniline | 94% yield |
| 4 | 4-bromo-N-[(4-methoxyphenyl)methyl]aniline + ethane-1,2-diamine | Mild conditions (typical amine coupling) | This compound | Final target compound |
Research Findings and Optimization Notes
- The use of p-toluenesulfonic acid catalysis and Dean-Stark water removal is critical in driving the initial condensation step to completion, ensuring high purity of the imine intermediate.
- Catalytic hydrogenation with Pd/C under mild temperature preserves stereochemistry and prevents over-reduction.
- The rhenium(V)-catalyzed reductive amination for introduction of the 4-bromophenyl moiety is highly chemoselective and efficient, avoiding side reactions common with other reducing agents.
- Crystallization of intermediates as p-toluenesulfonic acid salts enhances isolation and handling, which is beneficial for scale-up.
- Although detailed coupling conditions with ethane-1,2-diamine are less reported, standard amine coupling techniques using solvents like ethanol or acetonitrile, mild heating, and possibly catalytic acid/base are applicable.
Additional Structural and Analytical Data
- The compound has a CAS number 205369-12-6 and molecular formula consistent with the substitution pattern.
- Structural confirmation is typically done by NMR, IR, and mass spectrometry, with IR bands characteristic of amines and aromatic ethers.
- Crystallographic studies on related compounds confirm the stability of the substituted aromatic amine framework.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(4-bromophenyl)(4-methoxyphenyl)methyl]ethane-1,2-diamine, and what optimization strategies are critical for achieving high yields?
- Methodological Answer : The compound can be synthesized via reductive amination of the corresponding ketone precursor (e.g., (4-bromophenyl)(4-methoxyphenyl)ketone) with ethane-1,2-diamine under hydrogenation conditions using palladium catalysts. Optimization involves controlling reaction temperature (40–60°C) and solvent polarity (e.g., ethanol or THF) to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the diamine product with >90% purity .
Q. How do spectroscopic techniques (e.g., NMR, HRMS) confirm the structural integrity of this compound, and what are common spectral artifacts to consider?
- Methodological Answer :
- ¹H NMR : The benzylic protons adjacent to the amine groups appear as broad singlets (δ 2.5–3.5 ppm), while aromatic protons from the bromophenyl and methoxyphenyl groups resonate at δ 6.5–7.8 ppm. Methoxy protons show a singlet at δ ~3.8 ppm.
- HRMS : The molecular ion peak ([M+H]⁺) should match the theoretical mass (C₁₆H₁₈BrN₂O⁺: ~357.05 g/mol). Artifacts like solvent adducts or oxidation byproducts (e.g., imine formation) require careful baseline subtraction and isotopic pattern analysis .
Q. What crystallographic challenges arise in determining the molecular structure of this compound, and how can SHELX programs address these issues?
- Methodological Answer : Challenges include low crystal quality due to flexible ethane-1,2-diamine backbone and disorder in bromophenyl/methoxyphenyl groups. SHELXL (via Olex2 interface) resolves these by refining anisotropic displacement parameters and applying restraints to bond lengths/angles. Twinning or pseudo-symmetry in crystals can be managed using the TWIN/BASF commands in SHELX .
Advanced Research Questions
Q. How do electronic and steric effects of the 4-bromo and 4-methoxy substituents influence the compound's reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing bromo group activates the aryl ring for nucleophilic substitution (e.g., Suzuki-Miyaura coupling), while the methoxy group’s electron-donating nature stabilizes intermediates via resonance. Steric hindrance from the bulky bis-aryl methyl group necessitates the use of bulky ligands (e.g., SPhos) in palladium-catalyzed reactions to prevent catalyst poisoning. Comparative studies with analogs (e.g., 4-chloro or 4-fluoro substituents) reveal slower kinetics for bromo derivatives due to higher steric demand .
Q. What computational methods are employed to model the interaction between this compound and biological targets like DNA or enzymes?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) predict charge distribution and H-bonding potential of the diamine group. Molecular docking (AutoDock Vina) with DNA topoisomerase II or cytochrome P450 enzymes identifies binding pockets stabilized by π-π stacking (aryl groups) and hydrogen bonding (amine protons). MD simulations (GROMACS) assess conformational stability over 100-ns trajectories .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar diamines through systematic SAR studies?
- Methodological Answer :
- Step 1 : Synthesize analogs with systematic substituent variations (e.g., halogen position, methoxy vs. ethoxy).
- Step 2 : Test in standardized assays (e.g., antimicrobial MIC, cytotoxicity via MTT).
- Step 3 : Apply QSAR models to correlate substituent descriptors (Hammett σ, LogP) with activity. For example, para-methoxy enhances solubility but reduces membrane penetration compared to meta-substituted analogs .
Q. What advanced analytical approaches (e.g., X-ray crystallography, DFT calculations) are essential for elucidating conformational dynamics in solution vs. solid state?
- Methodological Answer :
- Solid State : X-ray crystallography provides static snapshots of the preferred conformation (e.g., gauche vs. antiperiplanar ethane-1,2-diamine backbone).
- Solution State : Variable-temperature NMR (VT-NMR) in DMSO-d₆ detects rotational barriers, while DFT calculations (M06-2X/cc-pVTZ) map energy minima for flexible dihedral angles. Discrepancies between solid and solution states highlight solvent-dependent conformational flexibility .
Comparative Structural Analysis Table
| Compound Name | Substituents | Key Structural Features | Biological Activity Insights |
|---|---|---|---|
| This compound | 4-Br, 4-OMe | Bulky bis-aryl group; electron-rich methoxy | Enhanced DNA intercalation vs. halogen-free analogs |
| N-[(4-Chlorophenyl)(4-OMe)methyl]ethane-1,2-diamine | 4-Cl, 4-OMe | Smaller halogen; similar sterics | Higher metabolic stability in hepatic microsomes |
| N-[(4-Fluorophenyl)(3-OMe)methyl]ethane-1,2-diamine | 4-F, 3-OMe | Reduced steric hindrance | Improved solubility but lower target affinity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
